molecular formula C17H16FNO5S4 B2582213 5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide CAS No. 896349-44-3

5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2582213
CAS No.: 896349-44-3
M. Wt: 461.56
InChI Key: BNCPXGJFSDILNU-UHFFFAOYSA-N
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Description

The compound 5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide features a sulfonamide core linked to a substituted benzene ring (5-fluoro, 2-methoxy) and a unique ethyl bridge bearing two thiophene moieties, one of which is sulfonylated.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S4/c1-24-13-7-6-12(18)10-15(13)28(22,23)19-11-16(14-4-2-8-25-14)27(20,21)17-5-3-9-26-17/h2-10,16,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCPXGJFSDILNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways would depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences
Compound Name Substituents on Benzene Heterocyclic Components Key Functional Groups Reference
Target Compound 5-Fluoro, 2-methoxy Thiophene (sulfonylated and non-sulfonylated) Sulfonamide, ethyl bridge -
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide 5-Chloro, 2-methoxy None Sulfonamide
2-Methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzenesulfonamide 2-Methoxy Thiophene (carbonyl-linked) Sulfonamide, carbonyl
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide 5-Chloro, 4-methoxy Benzo[b]thiophene, piperazine Sulfonamide, piperazinyl
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide 5-Fluoro, 2-methoxy Indole (halogenated) Sulfonamide, difluoromethoxy
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide 2-Methoxy, 5-methyl Thiazole, fluorophenyl Sulfonamide, thiazole

Key Observations :

  • Halogenation : The target compound’s 5-fluoro substituent may enhance metabolic stability compared to the 5-chloro analog in , as fluorine is less reactive and reduces oxidative degradation .
  • Heterocyclic Components: The dual thiophene system (one sulfonylated) distinguishes it from analogs with benzo[b]thiophene or thiazole .
  • Linker Flexibility : The ethyl bridge in the target compound may offer greater conformational flexibility compared to rigid piperazinyl or thiazole-linked analogs .

Insights :

  • The target compound’s thiophene sulfonyl group may confer anti-inflammatory or kinase-inhibitory properties, as seen in structurally related sulfonamides .
  • The 5-fluoro substituent could enhance selectivity for enzymes like carbonic anhydrase IX, a cancer target, compared to non-fluorinated analogs .

Physicochemical Properties

Table 3: Predicted Properties (Based on Substituents)
Property Target Compound 5-Chloro Analog Thiazole Analog
LogP (Lipophilicity) ~3.5 (moderate) ~3.8 (higher due to Cl) ~2.9 (lower due to thiazole)
Solubility (aq.) Low (sulfonamide, thiophenes) Very low Moderate (polar thiazole)
Metabolic Stability High (fluorine, sulfonyl) Moderate (chlorine) Variable (thiazole cleavage)

Analysis :

  • The fluorine atom and sulfonyl group likely improve metabolic stability and reduce cytochrome P450-mediated oxidation compared to chlorine-containing analogs .
  • The thiophene rings may reduce aqueous solubility, necessitating formulation adjustments for bioavailability.

Biological Activity

5-Fluoro-2-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class. Its unique structural features, including a fluorine atom and thiophene rings, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H20FNO4S3C_{18}H_{20}FNO_4S_3, and it exhibits a complex structure that influences its biological interactions.

Property Value
Molecular FormulaC18H20FNO4S3C_{18}H_{20}FNO_4S_3
Molecular Weight421.49 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the sulfonamide group suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to inflammation and microbial resistance. Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structure may enhance its efficacy against certain bacterial strains. Studies have shown that related compounds exhibit significant antibacterial activity, suggesting that this compound could similarly inhibit bacterial growth.

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives of sulfonamides have been reported to exhibit COX-1 and COX-2 inhibitory activities, which are crucial for reducing inflammation and pain.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to the target compound showed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against these pathogens.
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that related compounds inhibited COX-2 with IC50 values ranging from 0.01 to 5 µM, indicating a strong potential for anti-inflammatory applications.
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of thiophene-containing sulfonamides, revealing significant reductions in edema compared to control groups.

Comparative Analysis with Similar Compounds

A comparison with other sulfonamide compounds reveals unique aspects of this compound:

Compound Antimicrobial Activity Anti-inflammatory Activity
SulfanilamideModerateLow
5-Fluoro-2-methoxybenzenesulfonamideHighModerate
5-Fluoro-2-methoxy-N-[thiophen-2-yl]sulfonamideHighHigh
5-Fluoro-2-methoxy-N-[2-(thiophen-2-yl)-... Potentially highPotentially high

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